What are the physical and chemical properties of 22-Dehydroclerosterol glucoside?
What are the physical and chemical properties of 22-Dehydroclerosterol glucoside?
For Researchers, Scientists, and Drug Development Professionals
Abstract
22-Dehydroclerosterol (B198988) glucoside, a naturally occurring phytosterol glycoside, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a detailed overview of the known physical and chemical properties of 22-Dehydroclerosterol glucoside. It also summarizes its purported biological activities, including anti-inflammatory, antioxidant, immunomodulatory, and anti-tumor effects, drawing on data from closely related stigmastane (B1239390) glycosides to infer potential mechanisms of action. This document aims to serve as a foundational resource for researchers and professionals in drug development by consolidating current knowledge and outlining potential avenues for future investigation.
Physicochemical Properties
22-Dehydroclerosterol glucoside, with the CAS number 143815-99-0, is a stigmastane-type steroidal glycoside. Its core structure consists of a 22-dehydroclerosterol aglycone linked to a glucose moiety. While specific experimental data for this compound is limited, the following tables summarize its known and predicted physicochemical properties.
Table 1: General and Physical Properties of 22-Dehydroclerosterol Glucoside
| Property | Value | Source(s) |
| CAS Number | 143815-99-0 | [1][2][3] |
| Appearance | White or off-white crystalline powder | [1] |
| Melting Point | 179-184 °C | [1] |
| Boiling Point | 678.6 ± 55.0 °C (Predicted) | [2] |
| Solubility | Insoluble in water; Soluble in ethanol (B145695), chloroform, and dichloromethane. | [1] |
Table 2: Chemical and Molecular Properties of 22-Dehydroclerosterol Glucoside
| Property | Value | Source(s) |
| Molecular Formula | C₃₅H₅₆O₆ | [2][3] |
| Molecular Weight | 572.82 g/mol | [3] |
| Synonyms | (3β,20R,22E,24S)-Stigmasta-5,22,25-trien-3-yl β-D-glucopyranoside | [2] |
Spectral Data
1.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
A ¹³C NMR spectrum for the closely related compound, 3-beta-stigmasta-5,22,25(27)-trien-3-o-beta-d-glucopyranoside, is available and can be used as a reference for structural elucidation.
1.1.2. Mass Spectrometry (MS)
High-resolution mass spectrometry would be expected to show a molecular ion peak corresponding to the molecular formula C₃₅H₅₆O₆. Fragmentation patterns of similar steroidal glucosides typically involve the cleavage of the glycosidic bond, resulting in a fragment corresponding to the aglycone (22-Dehydroclerosterol) and the glucose moiety.
Experimental Protocols
Detailed experimental protocols for the specific isolation, purification, and synthesis of 22-Dehydroclerosterol glucoside are not extensively documented in publicly accessible literature. However, general methodologies for related compounds can be adapted.
Isolation and Purification from Natural Sources
22-Dehydroclerosterol glucoside can be extracted from various natural sources, such as plants and marine sponges[1][4]. A general workflow for its isolation is as follows:
Methodology:
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Extraction: The dried and powdered source material is subjected to extraction with a suitable organic solvent like methanol or ethanol at room temperature.
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Fractionation: The crude extract is then concentrated under reduced pressure and partitioned between different solvents of varying polarity (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity.
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Chromatography: The fraction containing the desired glycoside is subjected to column chromatography on silica (B1680970) gel or Sephadex, eluting with a gradient of solvents (e.g., chloroform-methanol).
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Purification: Final purification is achieved using techniques like preparative High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) to yield pure 22-Dehydroclerosterol glucoside.
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Characterization: The structure of the isolated compound is confirmed using spectroscopic methods such as NMR and MS.
Chemical Synthesis
The chemical synthesis of steroidal glucosides can be achieved through the glycosylation of the corresponding sterol (22-Dehydroclerosterol) with a protected glucose donor. A general synthetic scheme is outlined below.
Methodology:
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Protection of Glucose: The hydroxyl groups of D-glucose are protected, typically by acetylation, to prevent side reactions.
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Activation of the Anomeric Center: The protected glucose is converted into a suitable glycosyl donor, such as a glycosyl bromide or trichloroacetimidate.
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Glycosylation: The sterol (22-Dehydroclerosterol) is reacted with the glycosyl donor in the presence of a promoter (e.g., a Lewis acid) to form the glycosidic bond.
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Deprotection: The protecting groups on the glucose moiety are removed to yield the final 22-Dehydroclerosterol glucoside.
Biological Activity and Potential Signaling Pathways
While direct studies on the signaling pathways of 22-Dehydroclerosterol glucoside are scarce, research on related phytosterol and stigmastane glycosides provides a strong basis for inferring its potential biological activities and mechanisms of action.
Anti-inflammatory Activity
Phytosterol glucosides have demonstrated significant anti-inflammatory properties. The proposed mechanism involves the modulation of key inflammatory signaling pathways.
Studies on analogous compounds suggest that 22-Dehydroclerosterol glucoside may exert its anti-inflammatory effects by inhibiting the activation of the NF-κB, PI3K/Akt, and MAPK signaling pathways, which are central regulators of the inflammatory response. This inhibition would lead to a downstream reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as the enzyme inducible nitric oxide synthase (iNOS).
Antioxidant Activity
The antioxidant properties of phytosterols (B1254722) are thought to be mediated, in part, through the activation of the Nrf2 signaling pathway.
It is hypothesized that 22-Dehydroclerosterol glucoside may promote the dissociation of Nrf2 from its inhibitor Keap1 in the cytoplasm. The released Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription. This results in an increased cellular defense against oxidative stress.
Immunomodulatory Effects
Phytosterol glucosides have been shown to modulate the immune system, particularly T-lymphocyte activity[1][2][3][5][6]. They can enhance T-cell proliferation and influence the balance of T-helper (Th1/Th2) cell responses by modulating cytokine production[1][2][3][5][6]. For instance, they have been observed to increase the secretion of Th1 cytokines like IL-2 and IFN-γ, while potentially suppressing certain Th2 responses[2][3][5].
Anti-Tumor Activity
Several studies have highlighted the anti-tumor potential of steroidal glycosides, including their ability to induce apoptosis in cancer cells[7][8][9][10].
The anti-tumor activity of compounds similar to 22-Dehydroclerosterol glucoside is often linked to the inhibition of pro-survival signaling pathways, such as the PI3K/Akt/mTOR pathway[7]. Inhibition of this pathway can lead to the downregulation of anti-apoptotic proteins (e.g., Bcl-2) and the upregulation of pro-apoptotic proteins (e.g., Bax). This shift in the balance of apoptotic regulators promotes the release of cytochrome c from the mitochondria, leading to the activation of the caspase cascade (caspase-9 and caspase-3), and ultimately, programmed cell death or apoptosis.
Conclusion and Future Directions
22-Dehydroclerosterol glucoside is a promising natural compound with a range of potential therapeutic activities. The information compiled in this guide, based on available data and inferences from closely related molecules, provides a solid foundation for future research. To fully elucidate its therapeutic potential, further studies are warranted. Specifically, there is a critical need for:
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Detailed Spectroscopic Analysis: Comprehensive 1D and 2D NMR and high-resolution mass spectrometry studies to unequivocally confirm its structure.
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Validated Experimental Protocols: Development and publication of detailed and reproducible protocols for its isolation, purification, and synthesis.
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In-depth Biological Investigations: Rigorous in vitro and in vivo studies to confirm its anti-inflammatory, antioxidant, immunomodulatory, and anti-tumor activities and to definitively identify the specific signaling pathways involved.
Such research will be instrumental in unlocking the full therapeutic potential of 22-Dehydroclerosterol glucoside and paving the way for its potential development as a novel therapeutic agent.
References
- 1. beta-Sitosterol and beta-sitosterol glucoside stimulate human peripheral blood lymphocyte proliferation: implications for their use as an immunomodulatory vitamin combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.hh-publisher.com [journals.hh-publisher.com]
- 3. hh-publisher.com [hh-publisher.com]
- 4. mdpi.com [mdpi.com]
- 5. cardiosmile.com [cardiosmile.com]
- 6. Plant sterols and sterolins: a review of their immune-modulating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stigmasterol Simultaneously Induces Apoptosis and Protective Autophagy by Inhibiting Akt/mTOR Pathway in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apoptotic and antiproliferative effects of Stigmast-5-en-3-ol from Dendronephthya gigantea on human leukemia HL-60 and human breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxic and apoptosis-inducing properties of a C21-steroidal glycoside isolated from the roots of Cynanchum auriculatum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Induction of apoptosis in colon cancer cells treated with isorhamnetin glycosides from Opuntia ficus-indica pads - PubMed [pubmed.ncbi.nlm.nih.gov]
